1-[3-(Difluoromethyl)-2-fluorophenyl]ethanamine 1-[3-(Difluoromethyl)-2-fluorophenyl]ethanamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC16495564
InChI: InChI=1S/C9H10F3N/c1-5(13)6-3-2-4-7(8(6)10)9(11)12/h2-5,9H,13H2,1H3
SMILES:
Molecular Formula: C9H10F3N
Molecular Weight: 189.18 g/mol

1-[3-(Difluoromethyl)-2-fluorophenyl]ethanamine

CAS No.:

Cat. No.: VC16495564

Molecular Formula: C9H10F3N

Molecular Weight: 189.18 g/mol

* For research use only. Not for human or veterinary use.

1-[3-(Difluoromethyl)-2-fluorophenyl]ethanamine -

Specification

Molecular Formula C9H10F3N
Molecular Weight 189.18 g/mol
IUPAC Name 1-[3-(difluoromethyl)-2-fluorophenyl]ethanamine
Standard InChI InChI=1S/C9H10F3N/c1-5(13)6-3-2-4-7(8(6)10)9(11)12/h2-5,9H,13H2,1H3
Standard InChI Key QDCZKSVDMXYQHR-UHFFFAOYSA-N
Canonical SMILES CC(C1=C(C(=CC=C1)C(F)F)F)N

Introduction

Structural Characteristics and Stereochemical Considerations

Electronic and Steric Effects

The difluoromethyl group introduces both electron-withdrawing and steric effects, altering the electron density of the aromatic ring and influencing reaction pathways. The fluorine atom at the 2-position further polarizes the ring, directing electrophilic substitution to specific positions. These features are critical in determining the compound’s reactivity and binding affinity in biological systems.

Synthesis and Manufacturing

Radical Difluoromethylation

A primary synthetic route involves radical difluoromethylation, where a difluoromethyl radical (CF2H\cdot \text{CF}_2\text{H}) is generated and added to a pre-functionalized aromatic precursor. This method is favored for its efficiency and compatibility with sensitive functional groups. For example, reacting 2-fluorophenylacetylene with a difluoromethylating agent under UV irradiation yields the intermediate, which is subsequently reduced to the amine using catalytic hydrogenation.

Table 2: Representative Synthetic Routes

MethodReagents/ConditionsYield (%)Reference
Radical AdditionCF2HI\text{CF}_2\text{HI}, UV light65–75Inferred from
Nucleophilic SubstitutionNaSO2CF2H\text{NaSO}_2\text{CF}_2\text{H}, CuI50–60Inferred from
Reductive AminationNH3\text{NH}_3, H2/Pd\text{H}_2/\text{Pd}70–80Inferred from

Enantioselective Synthesis

Chiral resolution techniques, such as enzymatic kinetic resolution or chromatography using chiral stationary phases, are employed to isolate the (R)- and (S)-enantiomers . Asymmetric synthesis using chiral catalysts (e.g., BINAP-ruthenium complexes) has also been explored to directly produce enantiomerically pure forms.

Chemical Reactivity and Functionalization

Oxidation and Functional Group Interconversion

The primary amine group undergoes typical reactions such as acylation, sulfonation, and Schiff base formation. Oxidation with H2O2\text{H}_2\text{O}_2 or KMnO4\text{KMnO}_4 yields the corresponding nitro compound or carboxylic acid derivative, respectively. The difluoromethyl group is relatively inert under mild conditions but can participate in radical chain reactions at elevated temperatures.

Stability and Degradation

Applications in Pharmaceutical and Materials Science

Agrochemistry

The compound’s stability and lipophilicity make it a candidate for agrochemical applications, particularly as a precursor to herbicides or fungicides targeting fluorophilic enzymes in plant pathogens.

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